(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A)
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Overview
Description
(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A) is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by multiple functional groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate involves multiple steps, including the formation of amide bonds, esterification, and the introduction of various substituents. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and application.
Chemical Reactions Analysis
Types of Reactions
(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the compound’s structure, potentially enhancing its properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various chemical conditions.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific bonds and undergo controlled reactions makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate could be explored for its therapeutic potential. Researchers may study its effects on cellular pathways, its ability to target specific diseases, and its overall safety and efficacy.
Industry
Industrially, the compound’s unique properties may be leveraged in the development of new materials, catalysts, or other chemical products. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism of action of (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate include other complex organic molecules with multiple functional groups and similar structural motifs. Examples may include various peptides, esters, and amides with comparable reactivity and applications.
Uniqueness
What sets (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate apart is its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C37H47N3O6 |
---|---|
Molecular Weight |
629.8 g/mol |
IUPAC Name |
benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C37H47N3O6/c1-26(2)23-31(38-33(41)30(40-36(44)46-37(3,4)5)22-21-27-15-9-6-10-16-27)34(42)39-32(24-28-17-11-7-12-18-28)35(43)45-25-29-19-13-8-14-20-29/h6-20,26,30-32H,21-25H2,1-5H3,(H,38,41)(H,39,42)(H,40,44)/t30-,31+,32+/m1/s1 |
InChI Key |
AKIABKDAWVWIHO-RTOKGZNSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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